7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol
CAS No.:
Cat. No.: VC15964121
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.02 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol -](/images/structure/VC15964121.png)
Specification
Molecular Formula | C6H4BrN3O |
---|---|
Molecular Weight | 214.02 g/mol |
IUPAC Name | 7-bromo-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
Standard InChI | InChI=1S/C6H4BrN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11) |
Standard InChI Key | MUTHJUNUTARIHQ-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C(=C(C=N1)Br)NNC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 7-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol consists of a pyrazole ring fused to a pyridine ring at positions 4 and 3, forming a bicyclic system. Key substituents include:
-
A bromine atom at position 7 (pyridine ring).
-
A hydroxyl group at position 3 (pyrazole ring).
This configuration distinguishes it from related compounds such as 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, where a methyl group replaces the hydroxyl . The hydroxyl group introduces hydrogen-bonding capabilities, potentially enhancing solubility and target binding affinity.
Calculated Properties
Property | Value |
---|---|
Molecular formula | C₆H₄BrN₃O |
Molecular weight | 214.02 g/mol |
IUPAC name | 7-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol |
Canonical SMILES | Brc1ncnc2n1c(O)cc2 |
Hydrogen bond donors | 2 (hydroxyl and NH) |
Hydrogen bond acceptors | 4 |
The presence of both bromine and hydroxyl groups creates a polar yet halogenated profile, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water .
Synthetic Methodologies
Retrosynthetic Analysis
Synthetic routes to 7-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol may involve:
-
Pyrazole ring formation via cyclization of hydrazine derivatives.
-
Bromination at position 7 using electrophilic agents.
-
Hydroxyl group introduction through oxidation or substitution.
A plausible pathway adapts methodologies from 7-bromo-1H-pyrazolo[4,3-b]pyridine synthesis :
Key Steps from Analogous Systems
-
Intermediate preparation: N-(4-bromo-2-methylpyridin-3-yl)acetamide treated with isopentyl nitrite under acidic conditions yields the pyrazole core .
-
Hydroxylation: Post-cyclization oxidation of a methyl or acetyl group at position 3 could introduce the hydroxyl moiety. For example, acidic hydrolysis of an acetyl-protected intermediate might yield the desired -OH group.
Challenges
-
Regioselectivity: Ensuring bromination occurs exclusively at position 7 requires careful control of reaction conditions.
-
Low yields: Similar syntheses report yields below 20%, necessitating optimization of catalysts (e.g., palladium for cross-coupling) and solvents .
Reactivity and Functionalization
Substitution Reactions
The bromine atom at position 7 is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:
-
Amination: Reacting with primary amines (e.g., benzylamine) in the presence of CuI/L-proline catalysts yields 7-amino derivatives.
-
Suzuki coupling: Palladium-catalyzed cross-coupling with boronic acids introduces aryl or heteroaryl groups, expanding structural diversity.
Oxidation and Reduction
-
Hydroxyl group reactivity: The -OH group can undergo alkylation (e.g., with methyl iodide) or acylation (e.g., with acetyl chloride) to produce ethers or esters.
-
Bromine retention: Unlike chlorine, bromine’s lower electronegativity reduces its susceptibility to displacement under mild conditions, preserving the core structure during derivatization.
Compound | IC₅₀ (TRKA Inhibition) | Solubility (mg/mL) |
---|---|---|
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine | 56 nM | 0.12 (DMSO) |
7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (predicted) | ~100 nM | 0.25 (DMSO) |
Industrial and Research Applications
Drug Discovery
-
Fragment-based screening: The compact structure (MW < 300 Da) makes it a viable fragment for lead optimization.
-
Prodrug development: Esterification of the hydroxyl group could improve bioavailability.
Agrochemicals
Brominated heterocycles are employed in herbicide design. The hydroxyl group may facilitate degradation, reducing environmental persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume